3-Perylenecarboxaldehyde
Overview
Description
3-Perylenecarboxaldehyde, also known as perylene-3-carbaldehyde, is an organic compound with the molecular formula C21H12O. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and features an aldehyde functional group at the third position of the perylene ring system. This compound is known for its fluorescent properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
3-Perylenecarboxaldehyde, also known as Perylene-3-carbaldehyde, is primarily used in spectroscopic studies of heterogeneous catalyst activity in crossed aldol reactions . It is a fluorescent compound that interacts with various catalysts, and its fluorescence spectra can be used to distinguish the products formed and to characterize the reaction rate .
Mode of Action
The compound interacts with its targets (catalysts) in a way that its fluorescence spectra changes as the reactions progress . This change in the emission spectrum is used to distinguish whether the reaction stops at the addition (alcohol) product, or forms both addition and condensation (olefin) products . This provides valuable initial information on catalyst activity.
Biochemical Pathways
The compound is involved in the crossed aldol reactions, a type of organic reaction . In these reactions, the compound’s fluorescence spectra are used to monitor the progress and outcomes of the reactions . The assignment of addition and condensation products is supported by thin layer chromatography, high performance liquid chromatography (HPLC), and HPLC-mass spectrometry data .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in an inert gas environment to avoid degradation .
Result of Action
The result of the compound’s action is the formation of addition and/or condensation products in the crossed aldol reactions . The type of products formed depends on the catalyst employed . For example, with the Cs (Zr,Mg)-SiO2 catalyst, both addition and condensation products are yielded, while MgO yields primarily addition products .
Action Environment
The compound should be stored in an inert gas environment to avoid degradation . It should also be protected from light and air . The compound’s action, efficacy, and stability can be influenced by these environmental factors .
Biochemical Analysis
Cellular Effects
The effects of 3-perylenecarboxaldehyde on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been used in studies to understand its impact on the hierarchical binding and chiral resolution of molecules within cells . This compound can alter the expression of certain genes and modulate metabolic pathways, thereby affecting the overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The binding of this compound to enzymes or proteins can lead to changes in their conformation, thereby influencing their activity. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert conditions but can degrade when exposed to light and air . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its potential to cause sustained changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, this compound can exhibit toxic effects, including skin and eye irritation . Threshold effects observed in these studies indicate that there is a dosage range within which the compound can be safely used for research purposes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. It can participate in both anabolic and catabolic pathways, depending on the cellular context . The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function within the cell . For example, this compound may be directed to the mitochondria, endoplasmic reticulum, or other organelles, where it can participate in localized biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Perylenecarboxaldehyde can be synthesized from perylene through the Vilsmeier reaction. This involves the reaction of perylene with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The reaction proceeds under controlled conditions to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Vilsmeier reaction remains a common laboratory method. Industrial-scale production would likely involve optimization of this reaction for higher yields and purity, along with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Perylenecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Perylene-3-carboxylic acid.
Reduction: Perylene-3-methanol.
Substitution: Various substituted perylene derivatives depending on the electrophile used
Scientific Research Applications
3-Perylenecarboxaldehyde has a wide range of applications in scientific research:
Biology: Employed in fluorescence microscopy and imaging due to its strong fluorescent properties.
Comparison with Similar Compounds
Perylene: The parent compound, lacking the aldehyde functional group.
Perylene-3-carboxylic acid: The oxidized form of 3-perylenecarboxaldehyde.
Perylene-3-methanol: The reduced form of this compound.
Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity and fluorescence properties. This makes it particularly useful in applications requiring sensitive detection and analysis of molecular interactions .
Properties
IUPAC Name |
perylene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O/c22-12-14-10-11-19-17-8-2-5-13-4-1-7-16(20(13)17)18-9-3-6-15(14)21(18)19/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZOCQOQNWTNOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)C=O)C=CC=C5C3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395203 | |
Record name | 3-Perylenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35438-63-2 | |
Record name | 3-Perylenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Perylenecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 3-Perylenecarboxaldehyde in studying chemical reactions?
A1: this compound serves as a valuable starting material for creating chemical probes used to investigate reaction mechanisms. For instance, a derivative of this compound, named NR-CHO (Nile Red-CHO), was synthesized by incorporating a reactive aldehyde group onto the this compound structure []. This novel compound acts as a fluorescent indicator for monitoring the progress of crossed aldol reactions. Specifically, NR-CHO exhibits distinct spectral shifts depending on whether the reaction yields an alcohol (addition product) or an olefin (condensation product) []. This property allows researchers to characterize catalyst activity and selectivity in these reactions.
Q2: How does the structure of this compound lend itself to forming complexes with metals?
A2: this compound can be reacted with amines to create imine ligands, which are capable of coordinating with metals like palladium. The imine nitrogen and a carbon atom within the perylene ring system can both bind to the metal center, forming a metallacycle []. The specific structure of the resulting complex (e.g., 5- vs. 6-membered metallacycle, syn vs. anti arrangement of ligands) influences its photophysical properties, such as fluorescence quantum yield [].
Q3: Can this compound be used in the development of light-activated drug delivery systems?
A3: Research suggests that derivatives of this compound could be promising building blocks for creating light-activated drug delivery systems. In one study, this compound was employed in a Passerini three-component reaction to synthesize a photoresponsive nanovector loaded with the antitumor agent chlorambucil []. This nanovector demonstrated the ability to release chlorambucil upon excitation with low-power near-infrared (NIR) light, highlighting its potential for targeted drug delivery with minimized tissue damage [].
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